![molecular formula C17H12N4O3 B14611534 1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide CAS No. 58644-51-2](/img/structure/B14611534.png)
1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound features a triazine ring substituted with a 4-nitrophenyl group and a phenyl group, along with an ethenyl linkage and an oxide functional group.
Preparation Methods
The synthesis of 1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide can be achieved through several synthetic routes. One common method involves the condensation of isonitrosoacetophenone hydrazones with aldehydes, followed by aromatization of the resulting dihydro-1,2,4-triazines using an oxidizing agent . Another approach includes the reaction of β-keto-N-acylsulfonamides with hydrazine salts under mild conditions to yield 3,6-disubstituted-1,2,4-triazines . Industrial production methods often utilize continuous flow chemistry and transition-metal-catalyzed cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties and reactivity.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups. Common reagents used in these reactions include hydrazine, Lawesson’s reagent, and various oxidizing agents
Scientific Research Applications
1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its antimicrobial activity .
Comparison with Similar Compounds
1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide can be compared with other triazine derivatives, such as:
1,2,3-Triazine: This compound has a different arrangement of nitrogen atoms in the ring and exhibits distinct chemical and biological properties.
1,3,5-Triazine: Known for its use in herbicides and other agricultural chemicals, this compound has a different substitution pattern and reactivity.
1,2,4-Triazolo[1,5-d][1,2,4]triazine: This aza analog of purine bases exhibits various biological activities and is used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58644-51-2 |
|---|---|
Molecular Formula |
C17H12N4O3 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
3-[2-(4-nitrophenyl)ethenyl]-4-oxido-6-phenyl-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C17H12N4O3/c22-20-12-16(14-4-2-1-3-5-14)18-19-17(20)11-8-13-6-9-15(10-7-13)21(23)24/h1-12H |
InChI Key |
FILNQLJVWNGVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=C(N=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
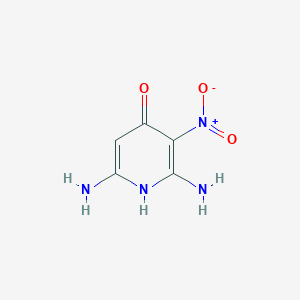

![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
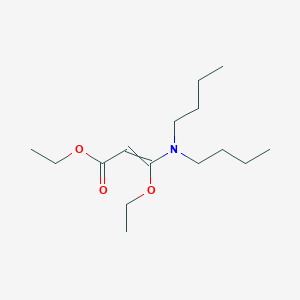
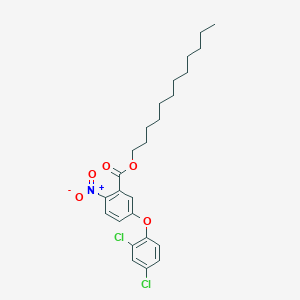
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)
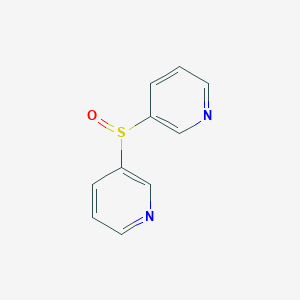
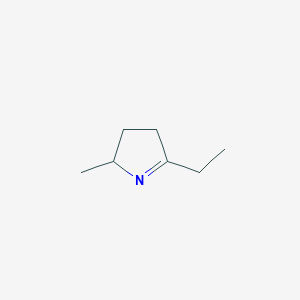

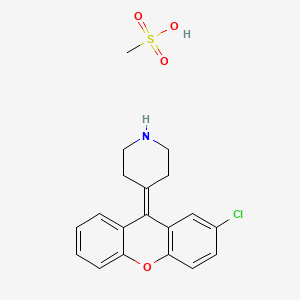
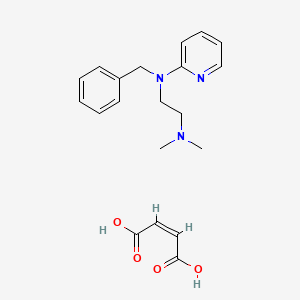
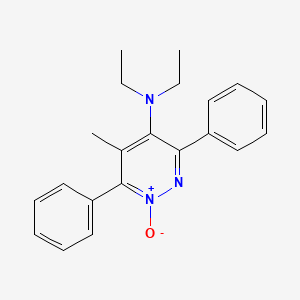
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
